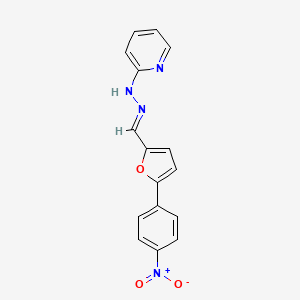
5-(4-nitrophenyl)-2-furaldehyde 2-pyridinylhydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-nitrophenyl)-2-furaldehyde 2-pyridinylhydrazone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of furaldehyde and pyridinylhydrazone, and it has a unique chemical structure that makes it an interesting subject for study.
作用機序
The mechanism of action of 5-(4-nitrophenyl)-2-furaldehyde 2-pyridinylhydrazone involves the inhibition of various enzymes and signaling pathways that play a critical role in the growth and proliferation of cancer cells. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, thereby preventing their growth and spread.
Biochemical and Physiological Effects:
Studies have shown that the this compound compound can have significant biochemical and physiological effects on the body. It has been shown to reduce inflammation and oxidative stress, which can contribute to the development of various diseases. Additionally, the compound has been shown to have a positive effect on the immune system, helping to boost its function and prevent the development of infections.
実験室実験の利点と制限
One of the primary advantages of using 5-(4-nitrophenyl)-2-furaldehyde 2-pyridinylhydrazone in lab experiments is its potent anti-tumor and anti-inflammatory properties. This makes it an excellent candidate for studying the mechanisms of action of cancer and inflammatory diseases. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 5-(4-nitrophenyl)-2-furaldehyde 2-pyridinylhydrazone. One area of focus is the development of new drugs based on this compound. Researchers are exploring ways to modify the chemical structure of the compound to enhance its anti-tumor and anti-inflammatory properties. Additionally, there is a growing interest in studying the potential use of this compound in the treatment of other diseases, such as neurodegenerative disorders and autoimmune diseases.
In conclusion, this compound is a chemical compound that has significant potential in various scientific fields. Its unique chemical structure and potent anti-tumor and anti-inflammatory properties make it an excellent candidate for further study and development. With continued research, this compound could lead to the development of new drugs and treatments for a variety of diseases.
合成法
The synthesis of 5-(4-nitrophenyl)-2-furaldehyde 2-pyridinylhydrazone involves the reaction between furaldehyde and pyridinylhydrazine in the presence of 4-nitrobenzaldehyde. The reaction proceeds through a condensation reaction, resulting in the formation of the desired compound.
科学的研究の応用
The 5-(4-nitrophenyl)-2-furaldehyde 2-pyridinylhydrazone compound has been extensively studied for its potential applications in various scientific fields. One of the primary areas of research is in the development of new drugs. The compound has been shown to exhibit potent anti-tumor and anti-inflammatory properties, making it a potential candidate for the treatment of cancer and other inflammatory conditions.
特性
IUPAC Name |
N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O3/c21-20(22)13-6-4-12(5-7-13)15-9-8-14(23-15)11-18-19-16-3-1-2-10-17-16/h1-11H,(H,17,19)/b18-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSILNLOUCCVQL-WOJGMQOQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NN=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

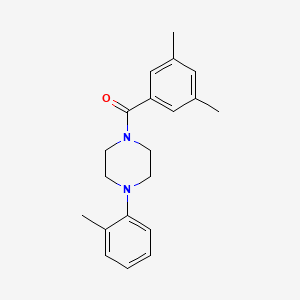
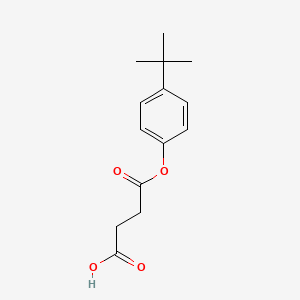
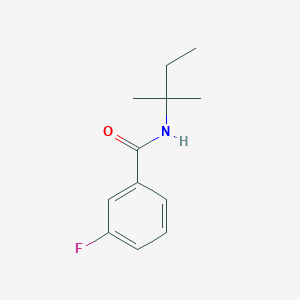
![N'~1~,N'~3~-bis{[(cyclohexylamino)carbonyl]oxy}propanediimidamide](/img/structure/B5802688.png)
![1-{2-[4-(benzyloxy)phenoxy]ethyl}-1H-benzimidazole](/img/structure/B5802696.png)
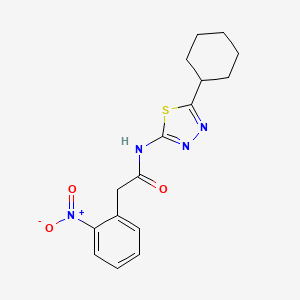
![N-[2-(4-methoxyphenyl)ethyl]-4-phenylbutanamide](/img/structure/B5802707.png)
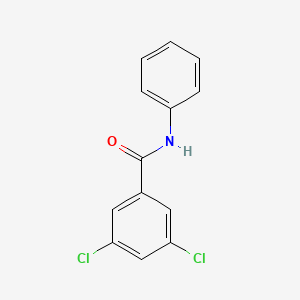
![N-cycloheptyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B5802732.png)
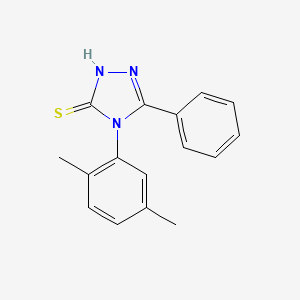
![2-[(3,5-dimethylbenzyl)thio]-N-methylacetamide](/img/structure/B5802746.png)

![methyl 4-cyano-5-[(cyclohexylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5802755.png)
